molecular formula C8H14O B13632885 3-{Spiro[2.2]pentan-1-yl}propan-1-ol

3-{Spiro[2.2]pentan-1-yl}propan-1-ol

Cat. No.: B13632885
M. Wt: 126.20 g/mol
InChI Key: RSBXGEPYOTUOAE-UHFFFAOYSA-N
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Description

3-{Spiro[22]pentan-1-yl}propan-1-ol is an organic compound characterized by a spirocyclic structure The spiro[22]pentane moiety is a unique structural feature that imparts distinct chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol typically involves the formation of the spiro[2.2]pentane ring followed by the introduction of the propanol group. One common method involves the cyclization of a suitable precursor to form the spirocyclic structure, followed by functionalization to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{Spiro[2.2]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-{Spiro[2.2]pentan-1-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable unique binding interactions with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-{Spiro[2.2]pentan-1-yl}propan-1-amine: Similar spirocyclic structure with an amine group instead of a hydroxyl group.

    Spiro[2.2]pentane-1-propanol: Similar structure but with variations in the propanol group.

Uniqueness

3-{Spiro[2

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-spiro[2.2]pentan-2-ylpropan-1-ol

InChI

InChI=1S/C8H14O/c9-5-1-2-7-6-8(7)3-4-8/h7,9H,1-6H2

InChI Key

RSBXGEPYOTUOAE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2CCCO

Origin of Product

United States

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